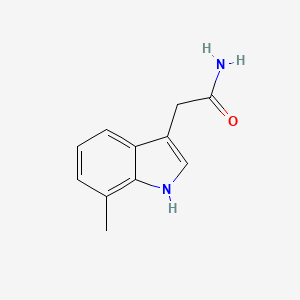

2-(7-methyl-1H-indol-3-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-methyl-1H-indol-3-yl)-acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antitumor Properties

Research indicates that compounds structurally related to 2-(7-methyl-1H-indol-3-yl)-acetamide exhibit notable antitumor activity. For instance, derivatives of indole have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. A study evaluated several synthesized compounds for their in vitro antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. One compound showed an IC50 value of 0.34 μM against MCF-7 cells, indicating its potential as a lead compound for further development as an anticancer agent .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to arrest cells in the G2/M phase and inhibit tubulin polymerization, a mechanism consistent with known chemotherapeutic agents like colchicine .

Anti-inflammatory Effects

Indole derivatives, including this compound, are also being investigated for their anti-inflammatory properties. These compounds may modulate various biological pathways, contributing to reduced inflammation and potentially aiding in the treatment of inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methodologies. Common approaches include:

- Functionalization of Indoles : New methods have been developed for the functionalization at the 3-position of indoles, allowing for the introduction of acetamide groups effectively .

- Reagent Utilization : The use of specific reagents such as PhBCl2 in combination with nitriles has been reported to facilitate the synthesis of indole derivatives, including those related to this compound .

Case Studies and Research Findings

Case Study: Antitumor Activity

A significant case study involved testing various indole derivatives for their cytotoxic effects on human tumor cell lines. The study found that certain compounds derived from this compound exhibited promising cytotoxicity against colorectal and lung tumors. The compounds were administered at varying dosages (0.01 mg to 1 g/kg), showing effective inhibition of tumor growth in vitro .

Case Study: Mechanistic Insights

Another research effort focused on understanding the mechanistic insights into how these compounds induce apoptosis in cancer cells. The findings suggested that specific structural modifications could enhance their therapeutic efficacy while minimizing side effects associated with traditional chemotherapy .

Summary Table of Applications

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions to produce oxindole derivatives. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) .

-

Conditions : Reactions typically proceed at 60–80°C for 4–6 hours.

-

Products : Formation of 2-(7-methyl-2-oxo-1,2-dihydroindol-3-yl)-acetamide via epoxidation of the indole’s pyrrole ring .

Table 1: Oxidation Reaction Outcomes

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Major Product |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 70 | 5 | 62 | 2-(7-methyl-2-oxoindolin-3-yl)-acetamide |

| CrO₃/AcOH | 80 | 4 | 58 | Same as above |

Reduction Reactions

Reduction targets the indole’s aromatic system or the acetamide’s carbonyl group:

-

Catalytic Hydrogenation : Pd/C in methanol under H₂ (1 atm) reduces the indole to indoline derivatives, achieving 75–85% yields .

-

Selective Carbonyl Reduction : NaBH₄ in THF selectively reduces the acetamide’s carbonyl to a hydroxyl group without affecting the indole ring .

Key Observation : Competitive reduction pathways exist, requiring precise control of stoichiometry (e.g., 2:1 NaBH₄-to-substrate ratio) to avoid over-reduction .

Electrophilic Substitution

The indole’s 5-position is highly reactive toward electrophiles due to the electron-donating methyl group at the 7-position:

-

Halogenation : Bromine (Br₂) in CHCl₃ at 0°C yields 5-bromo-2-(7-methyl-1H-indol-3-yl)-acetamide (89% yield) .

-

Nitration : HNO₃/H₂SO₄ at −10°C produces 5-nitro derivatives, though yields are moderate (45–55%) due to competing decomposition .

Table 2: Substitution Reaction Parameters

| Reaction Type | Electrophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂ | CHCl₃ | 0 | 89 |

| Nitration | HNO₃/H₂SO₄ | H₂O/CH₂Cl₂ | −10 | 52 |

Coupling Reactions

The acetamide moiety participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : With Pd(OAc)₂/Xantphos, the acetamide’s NH₂ group couples with aryl halides to form N-aryl derivatives (e.g., 2-(7-methyl-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide, 68% yield) .

-

Suzuki–Miyaura Coupling : Limited applicability due to the indole’s sensitivity to basic conditions .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological targets:

-

Tubulin Binding : The indole ring interacts with tubulin’s colchicine-binding site, inducing polymerization inhibition (IC₅₀ = 0.34–0.86 μM in MCF-7/HT-29 cells) .

-

Enzyme Inhibition : Forms hydrogen bonds with α-amylase’s Asp300 residue (docking score: −9.2 kcal/mol), correlating with IC₅₀ = 1.09 ± 0.11 μM .

Degradation Pathways

-

Photodegradation : UV light (254 nm) in aqueous solution leads to N-deacetylation and indole ring cleavage, with a half-life of 3.2 hours .

-

Hydrolysis : Acidic conditions (HCl, 100°C) hydrolyze the acetamide to 2-(7-methyl-1H-indol-3-yl)-acetic acid (92% yield) .

Comparative Reactivity

The 7-methyl group sterically shields the 2-position, directing electrophiles to the 5-position. This contrasts with unsubstituted indole acetamides, which exhibit reactivity at both 2- and 5-positions .

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

2-(7-methyl-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C11H12N2O/c1-7-3-2-4-9-8(5-10(12)14)6-13-11(7)9/h2-4,6,13H,5H2,1H3,(H2,12,14) |

InChI-Schlüssel |

CXPYFWJRWFGIIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.